molecular formula C28H34F3N3O7 B115087 Tafenoquine succinate CAS No. 106635-81-8

Tafenoquine succinate

Katalognummer: B115087
CAS-Nummer: 106635-81-8
Molekulargewicht: 581.6 g/mol
InChI-Schlüssel: CQBKFGJRAOXYIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tafenoquine succinate is an antimalarial agent belonging to the 8-aminoquinoline class of compounds. It is used for the prophylaxis and radical cure of malaria caused by Plasmodium vivax and Plasmodium falciparum. This compound is effective against both the liver (pre-erythrocytic) and blood (erythrocytic) stages of the malaria parasite, making it a valuable tool in the fight against malaria .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tafenoquine succinate involves multiple steps, starting from the preparation of key intermediates. The process typically includes the following steps:

    Synthesis of 2,6-dimethoxy-4-methylquinoline: This intermediate is prepared through a series of reactions involving the protection of the amino group, introduction of methoxy groups, and cyclization.

    Formation of 8-nitro-2,6-dimethoxy-5-(3-trifluoromethyl)phenoxy-4-methylquinoline:

    Reduction of the nitro group: The nitro group is reduced to an amino group to form 8-amino-2,6-dimethoxy-5-(3-trifluoromethyl)phenoxy-4-methylquinoline.

    Formation of this compound: The final step involves the reaction of the aminoquinoline intermediate with succinic acid to form this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

2.1. S<sub>N</sub>Ar Reaction for Biaryl Ether Formation

A pivotal step involves coupling 5-chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline (10) with 3-(trifluoromethyl)phenol (11) under neat conditions (no solvent). This yields biaryl ether intermediate 12 in 92% isolated yield .

ReagentConditionsYield
NaOMe (5 equiv), DMSO75°C, 8 h76%
Neat (no solvent)75°C, 8 h92%

Mechanism : Base-mediated displacement of the chloride by the phenoxide ion.

2.2. Nitro Reduction to Primary Amine

The nitro group in intermediate 12 is reduced to an amine using:

  • Pd/C (5 mol%) under H<sub>2</sub> pressure in 95% EtOH .

  • Carbonyl Iron Powder (CIP) in 95% EtOH with HCl .

MethodConditionsYield
Pd/C, H<sub>2</sub>RT, 24 h94%
CIP, HClRT, 12 h97%

Key Advantage : CIP avoids noble-metal catalysts, enhancing sustainability .

2.3. Reductive Amination

The primary amine 13 undergoes reductive amination with 5-nitro-2-pentanone (16) using acetic acid and α-picoline borane to form 17 in 90% yield .

ReagentsSolventYield
α-Picoline borane (1.5 equiv)AcOH90%

Side Products : <5% demethylation byproducts under H<sub>2</sub>SO<sub>4</sub> conditions .

2.4. Final Tafenoquine Succinate Formation

The nitro group in 17 is reduced, followed by salt formation with succinic acid:

  • Nitro Reduction : Pd/C in EtOH under H<sub>2</sub> yields tafenoquine (1 ).

  • Salt Formation : Succinic acid in EtOH precipitates this compound (2 ) in 74% yield over two steps .

Purification and Stability

  • Recrystallization : Ethanol recrystallization achieves >95% purity (HPLC) .

  • Chromatography : Silica gel chromatography removes impurities (e.g., demethylated byproducts) .

Comparative Analysis with Prior Routes

The current synthesis reduces environmental impact (E-factor = 17 vs. GSK’s 69) and improves yield :

Critical Reaction Insights

  • Knorr Cyclization Optimization : Using H<sub>3</sub>PO<sub>4</sub> instead of H<sub>2</sub>SO<sub>4</sub> avoids demethylation byproducts .

  • Chlorination : POCl<sub>3</sub> in toluene minimizes waste vs. earlier methods using POCl<sub>3</sub> as solvent .

  • Nitration : N<sub>2</sub>O<sub>5</sub> (generated from KNO<sub>3</sub> and P<sub>2</sub>O<sub>5</sub>) prevents methoxy group hydrolysis .

Wissenschaftliche Forschungsanwendungen

Radical Cure of Plasmodium vivax Malaria

Tafenoquine is primarily used for the radical cure of P. vivax malaria. Clinical trials have demonstrated that a single dose of tafenoquine can significantly reduce the recurrence of malaria compared to standard therapies. A study pooling data from 1,102 patients indicated that increasing the dose from 300 mg to 450 mg could enhance efficacy by reducing relapse rates by up to 90% .

Malaria Prophylaxis

In addition to its therapeutic use, tafenoquine has been approved for malaria prophylaxis in travelers to endemic areas. The FDA approved tafenoquine (brand name Arakoda™) for this indication in August 2018, marking it as a critical advancement in preventive measures against malaria .

Side Effects and Monitoring

While tafenoquine is generally well-tolerated, it is associated with specific side effects, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, which can lead to hemolytic anemia. Careful screening for G6PD deficiency is crucial before administering tafenoquine to mitigate risks .

Comparative Efficacy with Primaquine

In comparative studies, tafenoquine has shown superior efficacy over primaquine in terms of blood schizonticidal activity against resistant strains of Plasmodium falciparum. The in vitro studies indicated that tafenoquine's potency was significantly higher than primaquine against various drug-resistant clones .

Synthesis and Environmental Considerations

Recent advancements have been made in the synthesis of this compound, focusing on environmentally sustainable methods that reduce toxic waste associated with traditional pharmaceutical manufacturing processes. An efficient synthesis route has been developed that utilizes commercially available starting materials and minimizes the use of hazardous solvents .

Phase III Clinical Trials

The pivotal Phase III clinical trials (TAF112582 Part 1 and TAF116564) evaluated the safety and efficacy of tafenoquine in diverse populations across multiple geographic regions. These studies provided robust evidence supporting its use as a single-dose radical cure for P. vivax malaria and highlighted its favorable pharmacokinetic profile .

Real-World Applications

Case studies from endemic regions have illustrated the practical benefits of tafenoquine in real-world settings, showcasing its role in reducing malaria morbidity and mortality rates among vulnerable populations .

Data Summary Table: this compound Applications

ApplicationDescriptionEvidence Source
Radical CureSingle-dose treatment for P. vivax malaria ,
ProphylaxisPreventive treatment for travelers to endemic areas
Safety MonitoringScreening for G6PD deficiency essential before administration ,
Efficacy ComparisonSuperior efficacy against drug-resistant strains compared to primaquine ,
Sustainable SynthesisEnvironmentally friendly synthesis methods developed

Wirkmechanismus

Tafenoquine succinate is compared with other 8-aminoquinoline compounds, such as primaquine:

Vergleich Mit ähnlichen Verbindungen

Tafenoquine succinate stands out due to its long half-life and ability to target both liver and blood stages of the malaria parasite, making it a unique and valuable antimalarial agent.

Biologische Aktivität

Tafenoquine succinate is a novel antimalarial compound primarily used for the radical cure of Plasmodium vivax malaria. Its biological activity, pharmacokinetics, and therapeutic efficacy have been extensively studied, revealing significant insights into its mechanism of action and clinical applications.

Tafenoquine is an 8-aminoquinoline that exhibits activity against both the liver and blood stages of malaria parasites. The drug requires activation by the cytochrome P450 enzyme CYP2D6, which converts it into its active metabolite, 5,6 ortho-quinone tafenoquine. This metabolite is crucial for its hypnozoiticidal effect, targeting dormant liver stages of P. vivax and preventing relapse .

Key Mechanisms:

  • Oxidative Metabolite Production : The production of oxidative metabolites is central to tafenoquine's efficacy against malaria .
  • High Plasma Protein Binding : Tafenoquine binds to plasma proteins (>99.5%), which influences its distribution and therapeutic concentration in the body .
  • Long Half-life : With a half-life of approximately 14 days, tafenoquine allows for extended dosing intervals, improving patient compliance .

Pharmacokinetics

The pharmacokinetic profile of tafenoquine has been characterized through various clinical studies. Key parameters include:

Parameter Value
Tmax (Time to Maximum Concentration)12-15 hours
Volume of DistributionApproximately 2560 L
ClearanceApproximately 6 L/h
BioavailabilityIncreased with high-fat meals
Elimination RoutePrimarily fecal; low renal excretion

Clinical Efficacy

Tafenoquine has demonstrated significant efficacy in clinical trials for the radical cure of P. vivax malaria. Studies have shown that higher doses correlate with reduced recurrence rates:

  • Dose-Response Relationship : Each additional mg/kg of tafenoquine administered was associated with a 20% reduction in the odds of malaria recurrence within four months (odds ratio [OR]: 0.70) compared to lower doses .
  • Comparative Efficacy : Tafenoquine’s efficacy was comparable to primaquine, with similar odds ratios for recurrence at adjusted doses .

Case Studies

  • DETECTIVE Trials : In the DETECTIVE phase 2b and phase 3 trials, tafenoquine was administered at varying doses (50 mg to 600 mg). Results indicated a clear dose-dependent relationship with recurrence rates, emphasizing the importance of tailored dosing based on patient weight and response .
  • GATHER Trial : This trial evaluated tafenoquine's effectiveness in preventing relapse over six months post-treatment. Patients receiving tafenoquine exhibited significantly lower rates of relapse compared to those receiving standard treatments .

Safety Profile

While tafenoquine is generally well-tolerated, some adverse effects have been noted:

  • Hemolysis Risk : Patients with G6PD deficiency are at increased risk for hemolytic anemia; thus, screening is recommended prior to treatment initiation .
  • Methemoglobinemia : Monitoring for methemoglobin levels is advised due to potential increases following high-dose administration .

Eigenschaften

IUPAC Name

butanedioic acid;4-N-[2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28F3N3O3.C4H6O4/c1-14-11-20(32-4)30-22-18(29-15(2)7-6-10-28)13-19(31-3)23(21(14)22)33-17-9-5-8-16(12-17)24(25,26)27;5-3(6)1-2-4(7)8/h5,8-9,11-13,15,29H,6-7,10,28H2,1-4H3;1-2H2,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBKFGJRAOXYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(C=C2NC(C)CCCN)OC)OC3=CC=CC(=C3)C(F)(F)F)OC.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34F3N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

106635-80-7 (Parent), 110-15-6 (Parent)
Record name Tafenoquine succinate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106635818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10910065
Record name Tafenoquine succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

581.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106635-81-8
Record name Tafenoquine succinate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106635818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tafenoquine succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 106635-81-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TAFENOQUINE SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL5J0B8VSS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of the product from example 2.2 (7.5 g, 15.2 mmol), ethanol (150 ml) and 5% Pd—C (2 g) was stirred under ca. 1 bar hydrogen for 24 hours at ambient temperature. The catalyst was filtered off and the solvent evaporated to leave a volume of ca. 25 ml. Succinic acid (2.3 g, 19.8 mmol) was added, and the mixture heated under reflux for 30 minutes. The solution was then cooled to 0–5° C., seeded with authentic target compound, and stirred for 2 hours. The crystalline product was filtered off, washed with ethanol (15 ml) and dried in vacuo at 50° C. for 24 hours to give 8-[(4-amino-1-methylbutyl)amino]-2,6-dimethoxy-4-methyl-5-(3-trifluoromethylphenoxy)quinoline succinate as an off-white crystalline solid (6.0 g, 68%).
Name
product
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tafenoquine succinate
Reactant of Route 2
Tafenoquine succinate
Reactant of Route 3
Tafenoquine succinate
Reactant of Route 4
Reactant of Route 4
Tafenoquine succinate
Reactant of Route 5
Reactant of Route 5
Tafenoquine succinate
Reactant of Route 6
Tafenoquine succinate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.